molecular formula C5H10N2OS B587597 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 CAS No. 1794759-84-4

1-(2-Hydroxyethyl)-2-imidazolidinethione-d4

Cat. No.: B587597
CAS No.: 1794759-84-4
M. Wt: 150.232
InChI Key: AFEITPOSEVENMK-KHORGVISSA-N
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Description

1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is a deuterated derivative of 1-(2-Hydroxyethyl)-2-imidazolidinethione. This compound is part of the imidazolidinethione family, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the compound’s behavior and interactions more precisely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethanol and imidazolidinethione.

    Deuterium Exchange: The hydrogen atoms in the starting materials are replaced with deuterium through a deuterium exchange reaction. This can be achieved using deuterated solvents and catalysts.

    Cyclization: The deuterated starting materials undergo a cyclization reaction to form the imidazolidinethione ring structure. This step may involve the use of a base or acid catalyst to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange and cyclization reactions in industrial reactors.

    Optimization: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

    Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or imidazolidinethione ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Substituted imidazolidinethione derivatives

Scientific Research Applications

1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its deuterium labeling.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

    Pathways: It may modulate various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
  • 1-butyl-2,3,4,5-tetramethylimidazolium bromide

Uniqueness

1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise studies of reaction mechanisms, metabolic pathways, and molecular interactions, making it a valuable tool in various scientific fields.

Properties

CAS No.

1794759-84-4

Molecular Formula

C5H10N2OS

Molecular Weight

150.232

IUPAC Name

1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)imidazolidine-2-thione

InChI

InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)/i3D2,4D2

InChI Key

AFEITPOSEVENMK-KHORGVISSA-N

SMILES

C1CN(C(=S)N1)CCO

Synonyms

1-[2-Hydroxy(ethyl-d4)]ethylenethiourea;  N-[2-Hydroxy(ethyl-d4)]ethylenethiourea;  NSC 36624-d4;  NSC 64314-d4;  1-[2-Hydroxy(ethyl-d4)]imidazolidine-2-thione; 

Origin of Product

United States

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